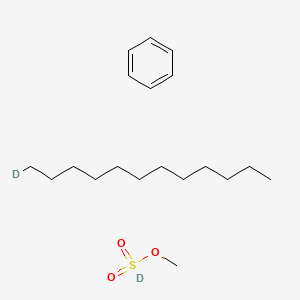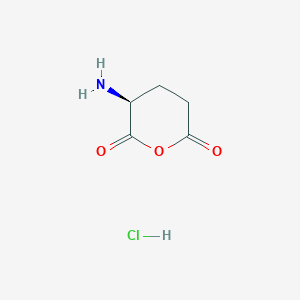
L-Glutamic Anhydride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic Anhydride Hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamic Anhydride Hydrochloride can be synthesized through the esterification of L-glutamic acid using chlorotrimethylsilane as an acid catalyst precursor. The reaction typically involves the use of primary, secondary, and tertiary alcohols, with the esterification proceeding more rapidly at elevated temperatures . Another method involves the refluxing of gluten flour with concentrated hydrochloric acid, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic Anhydride Hydrochloride undergoes various chemical reactions, including esterification, amidation, and cyclization. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Esterification: Chlorotrimethylsilane (TMSCl) is commonly used as an acid catalyst precursor for the esterification of L-glutamic acid.
Amidation: The compound can react with amines to form amides under basic conditions.
Cyclization: Under certain conditions, the compound can cyclize to form cyclic anhydrides or lactones.
Major Products Formed
The major products formed from these reactions include various esters, amides, and cyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
L-Glutamic Anhydride Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Glutamic Anhydride Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate protein-protein interactions and influence enzymatic activities. The compound’s ability to form stable complexes with proteins makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
L-Glutamic Anhydride Hydrochloride can be compared with other similar compounds, such as L-glutamine and L-glutamic acid. While all these compounds share a common backbone, this compound is unique due to its anhydride form, which imparts distinct chemical reactivity and stability.
List of Similar Compounds
Properties
Molecular Formula |
C5H8ClNO3 |
|---|---|
Molecular Weight |
165.57 g/mol |
IUPAC Name |
(3S)-3-aminooxane-2,6-dione;hydrochloride |
InChI |
InChI=1S/C5H7NO3.ClH/c6-3-1-2-4(7)9-5(3)8;/h3H,1-2,6H2;1H/t3-;/m0./s1 |
InChI Key |
AZOANCZWSITZTF-DFWYDOINSA-N |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1N.Cl |
Canonical SMILES |
C1CC(=O)OC(=O)C1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


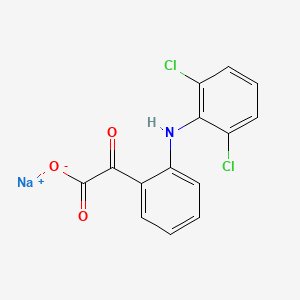
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
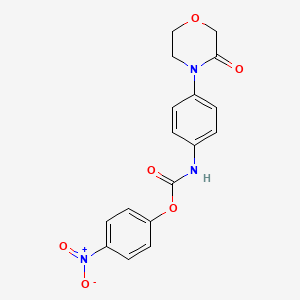
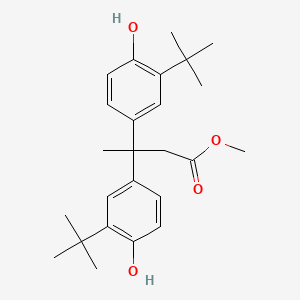
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)


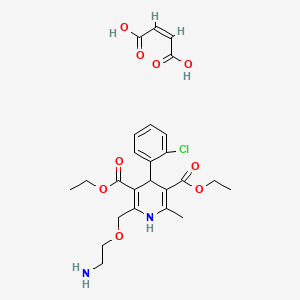
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
